Obtucarbamate A

Vue d'ensemble

Description

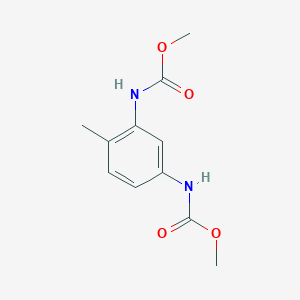

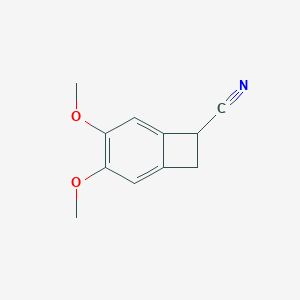

Obtucarbamate A est un composé organique de formule chimique C₁₁H₁₄N₂O₄ et de masse moléculaire 238,24 g/mol . Il est couramment utilisé comme pesticide, en particulier pour lutter contre les ravageurs et les maladies dans les cultures telles que le riz et le blé . This compound est connu pour ses excellentes propriétés insecticides et fongicides, ce qui le rend efficace pour inhiber la croissance de divers ravageurs et agents pathogènes .

Applications De Recherche Scientifique

Obtucarbamate A has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying carbamate chemistry and reaction mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in developing new drugs with similar structures.

Industry: It is used in the agricultural industry as a pesticide to protect crops from pests and diseases.

Safety and Hazards

Mécanisme D'action

Le mécanisme d’action d’Obtucarbamate A implique son interaction avec des cibles moléculaires spécifiques chez les ravageurs et les agents pathogènes. Il inhibe les enzymes clés et perturbe les processus biologiques essentiels, ce qui entraîne la mort des organismes cibles . Les voies moléculaires exactes impliquées sont encore en cours d’investigation, mais il est connu qu’il affecte le système nerveux des insectes et les processus cellulaires des agents pathogènes .

Méthodes De Préparation

Obtucarbamate A est généralement synthétisé par des réactions chimiques impliquant des matières premières de base. La principale voie de synthèse implique la réaction de condensation entre des acides carboxyliques et des composés aminés . Le processus comprend généralement les étapes suivantes :

Réaction de condensation : Les acides carboxyliques réagissent avec les composés aminés pour former la structure du carbamate.

Les méthodes de production industrielle d’this compound impliquent une synthèse chimique à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une efficacité plus élevés .

Analyse Des Réactions Chimiques

Obtucarbamate A subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : Les réactions de réduction peuvent convertir l’this compound en ses formes réduites.

Substitution : This compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des catalyseurs pour les réactions de substitution . Les principaux produits formés à partir de ces réactions varient en fonction des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l’étude de la chimie des carbamates et des mécanismes réactionnels.

Biologie : This compound est étudié pour son activité biologique, notamment ses propriétés insecticides et fongicides.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ayant des structures similaires.

Industrie : Il est utilisé dans l’industrie agricole comme pesticide pour protéger les cultures des ravageurs et des maladies.

Comparaison Avec Des Composés Similaires

Obtucarbamate A est unique par rapport aux autres composés similaires en raison de sa structure chimique et de ses propriétés spécifiques. Les composés similaires comprennent :

Obtucarbamate B : Un autre dérivé du carbamate ayant des propriétés insecticides similaires.

Diméthyltoluène-2,4-dicarbamate : Un composé apparenté ayant des réactions chimiques et des applications comparables.

This compound se distingue par son efficacité plus élevée et son spectre d’activité plus large contre divers ravageurs et agents pathogènes .

Propriétés

IUPAC Name |

methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-7-4-5-8(12-10(14)16-2)6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPWIVIIZHULCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284285 | |

| Record name | Dimethyl (4-methyl-1,3-phenylene)biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6935-99-5 | |

| Record name | 6935-99-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl (4-methyl-1,3-phenylene)biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 4-methyl-1,3-phenylenedicarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity reported for Obtucarbamate A?

A1: this compound, a natural compound isolated from Disporum cantoniense, has demonstrated significant antitussive activity. [] Research suggests that it may be as effective as codeine, a commonly used antitussive drug. []

Q2: Where has this compound been discovered in nature?

A2: this compound was initially isolated from the bark of Chamaecyparis obtusa, a conifer tree species. [] It has also been found in Disporum cantoniense, a plant traditionally used in Chinese medicine. [] Furthermore, it has been identified in the South China Sea gorgonian coral Melitodes squamata. []

Q3: Have any derivatives of this compound been synthesized and investigated?

A3: Yes, researchers have synthesized a series of this compound derivatives using microwave-assisted methods. [] These derivatives aimed to explore the structure-activity relationship and potentially enhance the antitussive activity. Preliminary results indicate that derivatives with small steric hindrance unsaturated groups in the ester chains and amino groups exhibit favorable antitussive activity. []

Q4: Has the complete mechanism of action for this compound’s antitussive effect been elucidated?

A4: While research has confirmed the antitussive properties of this compound, [] the exact mechanism of action at the molecular level remains to be fully elucidated. Further investigation is needed to determine its specific interactions with biological targets involved in the cough reflex.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)

![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)

![[4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B132228.png)